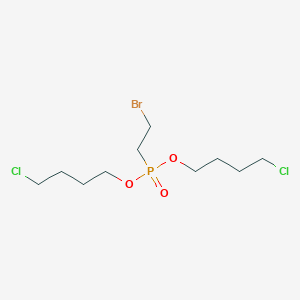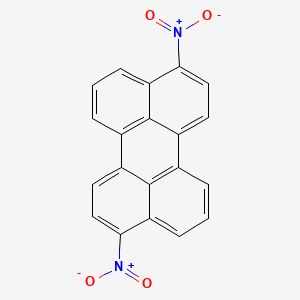methanone CAS No. 91198-42-4](/img/structure/B14372107.png)
[3-Methyl-4-(nitromethyl)phenyl](4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(nitromethyl)phenylmethanone: is an organic compound with the molecular formula C16H15NO3. It is a ketone derivative characterized by the presence of a nitromethyl group and two methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(nitromethyl)phenylmethanone typically involves the nitration of a suitable precursor followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitromethyl group, while the Friedel-Crafts acylation attaches the methylphenyl groups to the ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitromethyl group can undergo oxidation to form nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(nitromethyl)phenylmethanone involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
4-Methylphenylmethanone: Lacks the nitromethyl group, resulting in different reactivity.
3-Nitro-4-(methyl)phenylmethanone: Similar structure but with a nitro group instead of a nitromethyl group.
Uniqueness:
- The presence of both nitromethyl and methylphenyl groups in 3-Methyl-4-(nitromethyl)phenylmethanone gives it unique reactivity and potential applications compared to its analogs.
Propiedades
Número CAS |
91198-42-4 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
[3-methyl-4-(nitromethyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H15NO3/c1-11-3-5-13(6-4-11)16(18)14-7-8-15(10-17(19)20)12(2)9-14/h3-9H,10H2,1-2H3 |
Clave InChI |
NLXUZBLYYRSNCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



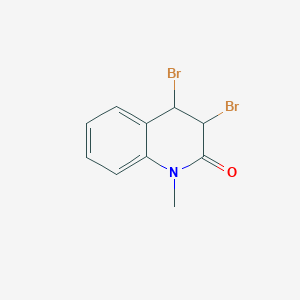
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
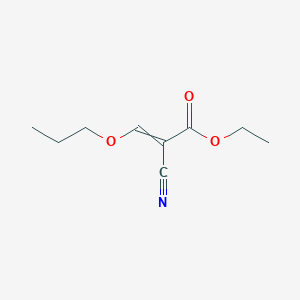
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
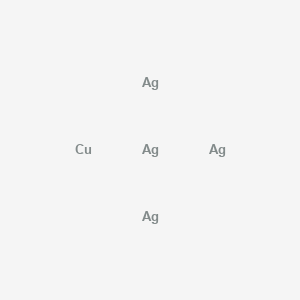
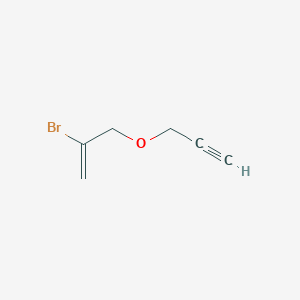

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)


